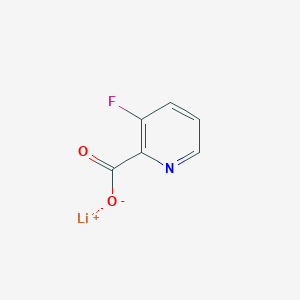

Lithium 3-fluoropyridine-2-carboxylate

Description

Historical Context and Evolution of Pyridine (B92270) Functionalization Methodologies

The journey of pyridine chemistry began with its extraction from coal tar, a laborious and inefficient process that yielded only about 0.1% pyridine. wikipedia.org A significant milestone was achieved in 1876 when William Ramsay accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org This was followed by the development of seminal synthetic methods that are still recognized today. In 1881, Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, a multi-component reaction typically involving a β-keto acid, an aldehyde, and ammonia (B1221849) to produce a dihydropyridine, which is then oxidized to the corresponding pyridine derivative. wikipedia.orgwikipedia.org

A major advancement in the industrial production of pyridine came in 1924 with the Russian chemist Aleksei Chichibabin's invention of a synthesis reaction using inexpensive reagents like aldehydes and ammonia. wikipedia.orgnumberanalytics.com This method remains a cornerstone of industrial pyridine production. wikipedia.org

Despite these foundational methods, the direct and selective functionalization of the pyridine ring has remained a significant challenge for chemists. rsc.org The electron-poor nature of the pyridine ring and the coordinating power of the nitrogen atom make reactions like direct nitration and sulfonation difficult. wikipedia.org Consequently, much of the research has focused on building the functionalized ring from acyclic precursors. rsc.org Modern chemistry continues to pursue more efficient and sustainable direct C–H functionalization methods to overcome these inherent reactivity and selectivity challenges. rsc.orgchemrxiv.orgacs.org

Significance of Fluorine in Pyridine Scaffolds for Chemical Research

The incorporation of fluorine into pyridine scaffolds has become a powerful strategy in chemical research, particularly in drug design and materials science. nih.govnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the characteristics of a molecule. nih.govmdpi.com

In medicinal chemistry, adding fluorine to a pyridine ring can enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to biological targets. nih.govresearchgate.net The electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and distribution in the body. nih.govmdpi.com Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, extending the drug's half-life. mdpi.com These beneficial modifications have led to the widespread use of fluorinated pyridine derivatives in pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents, as well as in agrochemicals. numberanalytics.commdpi.comacs.org

Strategic Importance of Lithium Carboxylates in Synthetic Chemistry and Materials Science

Lithium carboxylates are versatile compounds with significant applications in both synthetic chemistry and materials science. In organic synthesis, organolithium reagents, which have a highly polar carbon-lithium bond, are potent bases and nucleophiles. wikipedia.org Lithium carboxylates can be formed through the reaction of a carboxylic acid with a lithium base. youtube.com These lithium salts are important intermediates in various chemical transformations. researchgate.net

More recently, lithium carboxylates have gained prominence in materials science, especially in the development of advanced energy storage solutions. They are being explored as high-performance anode materials for lithium-ion batteries. researchgate.net The presence of carboxylate groups can reduce the solubility of organic electrode materials in the electrolyte, contributing to better cycling stability. researchgate.net Additionally, lithium carboxylates are used to create solid polymer electrolytes for all-solid-state lithium-ion batteries, which offer potential safety and performance advantages over traditional liquid electrolyte systems. rsc.org Research has also demonstrated that lithium carboxylate frameworks can exhibit interesting properties like guest-dependent photoluminescence. acs.org

Scope and Objectives of Academic Research on Lithium 3-Fluoropyridine-2-carboxylate

Academic research on this compound has been primarily driven by the need to develop practical and efficient synthetic routes for this compound. It is a valuable precursor in drug discovery programs, necessitating a method to produce it in substantial quantities with high purity. tandfonline.comtandfonline.com

The synthesis presents notable challenges. A key method involves the regioselective lithiation of 3-fluoropyridine (B146971). Depending on the reaction conditions, lithiation can occur at either the C-2 or C-4 position. tandfonline.com Early work identified that using 1,4-diazabicyclo tandfonline.comtandfonline.comtandfonline.comoctane (DABCO) was critical for selective deprotonation at the C-2 position. tandfonline.comtandfonline.com However, scaling up this procedure proved difficult, often resulting in poor yield and purity after quenching with carbon dioxide. tandfonline.comtandfonline.com The primary issues included the formation of a mixture of regioisomers (this compound and lithium 3-fluoropyridine-4-carboxylate) and byproducts, as well as the high water solubility of the corresponding carboxylic acid, which complicated isolation through standard extraction methods. tandfonline.com

Subsequent research focused on optimizing the reaction and isolation process. tandfonline.com A key development was a "reverse quench" procedure, where the lithiated 3-fluoropyridine solution is added to a saturated solution of carbon dioxide in tetrahydrofuran (B95107) (THF) at low temperatures (–60°C). tandfonline.comtandfonline.com This optimized approach successfully prevented the formation of the undesired C-4 regioisomer. tandfonline.com Further work on the isolation procedure, based on the differential solubility of the components in various solvents, led to a practical method for isolating pure this compound as a crystalline solid in high yield (85%) and purity (99%). tandfonline.comtandfonline.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 603310-20-9 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₆H₃LiFNO₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 147.03 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 150–152 °C | tandfonline.comtandfonline.com |

| ¹H NMR (DMSO-d₆) | δ 8.12 (pseudo-dt, H-6), 7.45 (ddd, H-4), 7.24 (pseudo-dt, H-5) | tandfonline.comtandfonline.com |

| ¹³C NMR (DMSO-d₆) | δ 167.3 (C=O), 157.1 (C-3), 147.2 (C-2), 144.3 (C-6), 125.1 (C-5), 124.8 (C-4) | tandfonline.comtandfonline.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYLONJDIWUFHZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)C(=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635422 | |

| Record name | Lithium 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603310-20-9 | |

| Record name | Lithium 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 3-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of Lithium 3 Fluoropyridine 2 Carboxylate

Transformations Involving the Fluoropyridine Ring System

The fluoropyridine ring is an active site for various transformations, primarily involving the substitution of the fluorine atom or functionalization at other carbon positions.

The fluorine atom on the pyridine (B92270) ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. wikipedia.org In pyridine systems, SNA_r reactions are most favorable at the C-2 and C-4 positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer intermediate through resonance. stackexchange.com

While substitution at the C-3 position is generally less facile, the presence of a strong electron-withdrawing group, such as the carboxylate at the C-2 position, activates the ring toward nucleophilic attack. This activation facilitates the displacement of the C-3 fluorine atom. For instance, the synthesis of 1-(3-fluoro-2-pyridinyl)piperazine, a potent α2-adrenoceptor antagonist, is achieved through the reaction of a 3-fluoropyridine (B146971) precursor with piperazine, demonstrating a successful nucleophilic substitution at the C-3 position. researchgate.net

Beyond substitution of the fluorine atom, the pyridine ring can be functionalized at other vacant positions, such as C-5, to generate diverse derivatives. This is often achieved by introducing a halogen, typically bromine, at the desired position, which can then participate in cross-coupling reactions. An example of this strategy is the use of 5-bromo-3-fluoropyridine-2-carboxylic acid as a key intermediate in the synthesis of allosteric adenosine (B11128) A₂A receptor antagonists and organometallic complexes for photoluminescent materials. ossila.com

Advanced strategies for "regioexhaustive functionalization" have been developed, allowing for the selective introduction of functional groups at any desired position on a fluoropyridine ring. researchgate.net These methods rely on the strategic use of directing and protecting groups. For example, a trimethylsilyl (B98337) group can be used to block a reactive site, thereby deflecting a metalation/substitution reaction to a different position on the ring. researchgate.net These techniques provide systematic access to a wide array of specifically substituted fluoropyridinecarboxylic acids. researchgate.net The synthesis of compounds like 2,6-dichloro-5-fluoronicotinic acid further illustrates how multiple positions on the pyridine ring can be functionalized to create highly substituted building blocks for complex targets. google.com

| Compound Name | Position of Functionalization | Application/Significance | Reference |

|---|---|---|---|

| 1-(3-Fluoro-2-pyridinyl)piperazine | C-3 (F replaced by piperazine) | α2-adrenoceptor antagonist | researchgate.net |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | C-5 (Bromination) | Intermediate for A₂A receptor antagonists and photoluminescent materials | ossila.com |

| Methyl 3-fluoropyridine-2-carboxylate | C-2 (Esterification) | Protected intermediate for further synthesis | bailongpharm.net |

| 2,6-Dichloro-5-fluoronicotinic acid | C-2, C-5, C-6 | Highly functionalized intermediate for naphthyridine antibacterials | google.com |

Ring Reduction and Hydrogenation Pathways

The reduction of the pyridine ring in fluorinated pyridine derivatives is a key transformation for accessing highly valuable fluorinated piperidines, which are significant motifs in pharmaceutical and agrochemical research. nih.govacs.org While specific studies on the hydrogenation of Lithium 3-fluoropyridine-2-carboxylate are not extensively documented, established protocols for analogous fluoropyridines provide insight into potential reactive pathways.

A primary challenge in the hydrogenation of pyridines is the potential for catalyst poisoning by the Lewis-basic nitrogen atom and competing hydrodefluorination reactions. nih.gov To circumvent these issues, several catalytic systems have been developed. A robust method involves the cis-selective hydrogenation using a heterogeneous palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like aqueous HCl. nih.govacs.org The acid protonates the pyridine, preventing catalyst deactivation and facilitating the reduction. Another approach is a dearomatization-hydrogenation process, which may employ rhodium catalysts to first break the aromaticity of the ring before subsequent hydrogenation. nih.gov Borane-catalyzed cascades, using reagents like B(C₆F₅)₃ and a hydride source (e.g., HBpin), also offer an effective route for the reduction of substituted pyridines with high cis selectivity. sci-hub.se These methods demonstrate that the pyridine ring of 3-fluoropyridine-2-carboxylate can likely be selectively reduced to the corresponding 3-fluoropiperidine-2-carboxylate under controlled catalytic conditions.

Interactive Table 1: Catalytic Systems for Fluoropyridine Hydrogenation

| Catalyst System | Reducing Agent | Key Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OH)₂/C (20 wt%) | H₂ gas | Aqueous HCl in MeOH | cis-selective | nih.govacs.org |

| Rhodium Complex | H₂ gas | Dearomatizing agent | cis-selective | nih.gov |

Complexation Chemistry and Ligand Properties

The 3-fluoropyridine-2-carboxylate anion is a versatile ligand, capable of coordinating to metal ions through its pyridine nitrogen and the oxygen atoms of the carboxylate group. This functionality allows for the formation of a diverse array of complex structures.

Lithium Coordination Chemistry and Polymeric Structures

Lithium carboxylates are well-known for their tendency to form coordination polymers with varied dimensionalities. rsc.orgacs.org The coordination chemistry of the lithium ion, particularly with multidentate ligands like azine carboxylic acids, often results in the creation of 1D, 2D, or 3D polymeric frameworks. rsc.orgiaea.org In these structures, the lithium cation is typically chelated by the N,O-donor groups of the ligand. iaea.org

For this compound, the lithium ion can be coordinated by the pyridine nitrogen and the carboxylate oxygens. The carboxylate group can act as a bridging ligand, linking multiple lithium centers together. This bridging can lead to the formation of various inorganic motifs, such as dimers or tetramers, which are then connected by the organic part of the ligand to construct extended polymeric networks. rsc.org The resulting structures can range from simple 1D chains to more complex 2D sheets and 3D frameworks, often stabilized by intermolecular forces like hydrogen bonds. acs.orgiaea.org

Coordination to Transition Metals and Lanthanides

The 3-fluoropyridine-2-carboxylate ligand is an excellent candidate for building organometallic complexes with a wide range of metals due to its multiple coordination sites.

Pyridine carboxylic acids are widely used to synthesize stable complexes with transition metals and lanthanides. ajol.inforsc.org The typical synthesis involves the reaction of the ligand, either as a free acid or a salt (like the lithium salt), with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, which is often a mixture of water and alcohol. ajol.infoias.ac.in The 3-fluoropyridine-2-carboxylate anion can act as a bidentate chelating ligand, binding to a single metal center through the nitrogen and one carboxylate oxygen. Alternatively, it can function as a bridging ligand to form polynuclear complexes or coordination polymers.

Lanthanide complexes with pyridine carboxylate ligands are of particular interest due to their potential luminescent and magnetic properties. rsc.orgresearchgate.net The reaction of 3-fluoropyridine-2-carboxylate with lanthanide ions can lead to the formation of structures ranging from discrete multinuclear clusters to extended 1D, 2D, or 3D coordination polymers. rsc.orgacs.org The specific structure is often influenced by the size of the lanthanide ion (the "lanthanide contraction") and the coordination modes of the ligand. researchgate.netacs.org

The bridging capability of the carboxylate group makes it ideal for constructing heterometallic systems containing both lithium and a transition metal. Research on similar carboxylate ligands, such as pivalate, has shown that they can form tetranuclear heterometallic complexes with a [M(II)₂Li₂] core (where M = Fe, Co). researchgate.netrsc.org

In a representative iron(II)-lithium system, the reaction of an iron(II) salt with lithium carboxylate and a neutral N-donor ligand like pyridine can yield a complex with the formula [Fe(II)₂Li₂(carboxylate)₆(L)₂]. researchgate.net The core of these molecules features a butterfly or distorted cubane-like Fe₂Li₂O₄ structure, where the carboxylate groups bridge between the iron and lithium ions. researchgate.netresearchgate.net The iron atoms are typically in a distorted octahedral environment, coordinated by oxygen atoms from the bridging carboxylates and nitrogen atoms from additional ligands, while the lithium atoms are often tetrahedrally coordinated by carboxylate oxygens. researchgate.netresearchgate.net The 3-fluoropyridine-2-carboxylate ligand could play a dual role in such a system, acting as both the bridging carboxylate and the terminal N-donor ligand.

Interactive Table 2: Selected Structural Data for a Heterometallic [Fe(II)₂Li₂(Piv)₆(Py)₄] Complex

| Bond / Angle | Value (Å or °) | Description | Reference |

|---|---|---|---|

| Fe(1)–O(2) | 2.129(4) | Iron to bridging carboxylate oxygen | researchgate.net |

| Fe(1)–O(4) | 2.027(4) | Iron to bridging carboxylate oxygen | researchgate.net |

| Li(1)–O(1) | 1.934(9) | Lithium to bridging carboxylate oxygen | researchgate.net |

| Li(1)–O(3) | 1.918(9) | Lithium to bridging carboxylate oxygen | researchgate.net |

Role as a Ligand in Catalysis (e.g., asymmetric transfer hydrogenation)

Complexes bearing carboxylate ligands are effective catalysts for various organic transformations, including transfer hydrogenation. rsc.orgunityfvg.it Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and other unsaturated compounds, typically using a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. rsc.orgdicp.ac.cn

Ruthenium complexes containing amino carboxylate ligands have been shown to catalyze the ATH of ketones with moderate to high enantioselectivity. rsc.org It is proposed that these reactions proceed through a bifunctional mechanism, where both the metal center and the ligand are actively involved in the hydrogen transfer step. The N-H group of the coordinated ligand and the Ru-H hydride engage in a concerted transfer to the ketone substrate.

Given its structure, a transition metal complex of 3-fluoropyridine-2-carboxylate could be a promising candidate for ATH catalysis. The ligand provides both a coordinating N-heterocycle and a carboxylate group, analogous to the amino acid ligands in established ruthenium catalysts. The fluorine substituent could further modulate the electronic properties of the metal center, potentially influencing catalytic activity and selectivity. While direct catalytic applications of this specific ligand are not yet widely reported, the foundational chemistry of related systems suggests a strong potential for its use in this field. rsc.orgacs.org

Interactive Table 3: Example of Asymmetric Transfer Hydrogenation with a Ruthenium Amino Carboxylate Catalyst

| Substrate (Ketone) | Catalyst | H-Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | [(η⁶-C₆H₆)Ru(Pro)Cl] | 2-Propanol | 40% | rsc.org |

| Acetophenone | [(η⁶-C₆Me₆)Ru(Pro)Cl] | 2-Propanol | 68% | rsc.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Fluoro-pyridine-2-carboxylate Scaffolds

The incorporation of fluorinated pyridine-2-carboxylate ligands, such as 3-fluoropyridine-2-carboxylate, into metal-organic frameworks (MOFs) and coordination polymers is an area of growing interest in materials science. The presence of the fluorine atom can significantly influence the resulting structure, stability, and functional properties of these materials due to its high electronegativity and the potential for non-covalent interactions. While specific research on MOFs constructed directly from this compound is limited in publicly available literature, the broader class of fluorinated pyridine-carboxylate ligands provides insight into the expected chemical behavior and structural motifs.

The synthesis of these materials typically involves the reaction of a metal salt with the fluorinated pyridine-carboxylic acid ligand under solvothermal or hydrothermal conditions. umt.edu.my The choice of metal ion, solvent system, and reaction temperature plays a crucial role in determining the final topology and dimensionality of the resulting framework. rsc.org For instance, related pyridine-carboxylate ligands have been shown to form diverse structures ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks with various metal ions like copper, zinc, cobalt, and cadmium. umt.edu.myrsc.org

The table below summarizes the types of structural features and metal ions that have been observed in coordination polymers and MOFs constructed from related pyridine-carboxylate and fluorinated ligands, offering a glimpse into the potential characteristics of frameworks incorporating 3-fluoropyridine-2-carboxylate.

| Ligand Family | Metal Ion(s) | Observed Structural Features | Potential Properties |

| Pyridine-dicarboxylic acids | Cd(II), Co(II), Zn(II), Ni(II) | 1D chains, 2D layers, 3D frameworks | Luminescence, Magnetic properties |

| Fluorinated aromatic carboxylates | Cu(II) | 3D frameworks with channels | Gas sorption, Catalysis |

| Amino-pyridine ligands | Ni(II), Co(II) | 1D polymeric chains, mononuclear complexes | Supramolecular hydrogen bonding |

This table is a composite based on findings from related families of compounds and serves as a predictive guide in the absence of direct data for 3-fluoropyridine-2-carboxylate MOFs.

Further research into the synthesis and characterization of MOFs and coordination polymers using this compound is necessary to fully elucidate the specific structures and properties that arise from this particular ligand. Such studies would contribute to the broader understanding of how fluorination of organic linkers can be used to tailor the properties of crystalline materials for applications in areas such as gas storage, separation, and catalysis.

Spectroscopic and Structural Characterization in Fundamental Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For Lithium 3-fluoropyridine-2-carboxylate, a multi-pronged NMR approach provides a wealth of information, from basic connectivity to complex dynamic processes.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ⁷Li, ¹⁵N) for Comprehensive Structural Assignment

A comprehensive understanding of the molecular structure of this compound is achieved through the use of multi-nuclear NMR spectroscopy. By probing various NMR-active nuclei within the molecule (¹H, ¹³C, ¹⁹F, ⁷Li, and ¹⁵N), a detailed picture of the electronic environment of each atom can be constructed.

¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule. In a study by Emerson et al., the ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆. The proton spectrum displays characteristic signals for the pyridine (B92270) ring protons. The ¹³C spectrum shows distinct resonances for each carbon atom, with the carboxylate carbon appearing at a characteristic downfield shift. The carbon-fluorine coupling constants provide valuable information about the proximity of the fluorine atom to the various carbon centers.

While specific ¹⁹F NMR data for this compound is not extensively reported in the literature, the ¹⁹F nucleus is highly sensitive and its chemical shift would be indicative of the electronic environment around the fluorine atom on the pyridine ring. For the related compound 3-fluoropyridine (B146971), the ¹⁹F NMR spectrum has been reported and serves as a reference point.

⁷Li NMR spectroscopy is crucial for understanding the nature of the lithium cation and its interaction with the carboxylate anion and the solvent. The chemical shift and linewidth of the ⁷Li signal can provide insights into the degree of ionic character of the Li-O bond and the aggregation state of the compound in solution. Although specific ⁷Li NMR data for this compound is scarce, studies on other lithium carboxylates demonstrate the utility of this technique in probing the coordination environment of the lithium ion. huji.ac.il

¹⁵N NMR, despite its lower natural abundance and sensitivity, can offer valuable information about the electronic structure of the pyridine nitrogen atom. The chemical shift of the ¹⁵N signal is sensitive to changes in hybridization and coordination. Data for related 3-fluoropyridines can provide an estimation of the expected chemical shift range.

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | C-F Coupling Constant (Hz) |

|---|---|---|---|

| H-4 | 7.45 (ddd, J = 1.2, 8.3, 9.8) | 124.8 | d, J = 20.3 |

| H-5 | 7.24 (pseudo-dt, J = 4.6, 8.4) | 125.1 | d, J = 4.2 |

| H-6 | 8.12 (pseudo-dt, J = 1.4, 4.6) | 144.3 | d, J = 5.0 |

| C-2 | - | 147.2 | d, J = 15.2 |

| C-3 | - | 157.1 | d, J = 258.3 |

| C=O | - | 167.3 | d, J = 4.3 |

Data sourced from Emerson, K. M., et al. (2003). A Practical Synthesis of this compound. Synthetic Communications, 33(23), 4235-4242.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are necessary to unambiguously assign all signals and to understand the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons, confirming the connectivity of the pyridine ring protons (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the proton signals with their directly attached carbon atoms. This would definitively assign the ¹H signals to their corresponding ¹³C signals in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-2, C-3, and the carboxylate carbon) by observing their correlations with the ring protons. For instance, H-4 would be expected to show a correlation to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space interactions between protons. In a monomeric state, this could reveal spatial proximities between the pyridine ring protons. In aggregated states, intermolecular NOEs might be observed, providing information about the supramolecular structure.

Although specific 2D NMR studies on this compound are not readily found in the literature, the application of these standard techniques is a routine part of the structural characterization of novel organic compounds. plos.orgyoutube.com

Variable-Temperature NMR Studies for Conformational Dynamics and Aggregation States

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and aggregation phenomena that occur on the NMR timescale. nih.govrsc.org For this compound, VT-NMR could provide insights into several aspects:

Rotational Barriers: The rotation around the C2-C(O)O⁻ bond might be hindered, and VT-NMR could be used to determine the energy barrier for this rotation.

Aggregation: Like many organolithium compounds, this compound may exist as aggregates (dimers, tetramers, etc.) in solution. The equilibrium between these different aggregation states is often temperature-dependent and can be monitored by observing changes in the ¹H and ⁷Li NMR spectra as a function of temperature. researchgate.net The appearance of new signals or the broadening and coalescence of existing signals can be indicative of such dynamic equilibria. Studies on other lithium carboxylates have successfully employed this technique to characterize their aggregation behavior. nih.gov

In-situ NMR Monitoring of Reaction Progress and Intermediate Detection

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic information and enabling the detection of transient intermediates. chemrxiv.orgscite.aielectrochem.orgresearchgate.netnih.gov The synthesis of this compound typically involves the directed ortho-lithiation of 3-fluoropyridine followed by quenching with carbon dioxide.

By conducting the reaction directly in an NMR tube, it would be possible to:

Observe the formation of the lithiated intermediate. The ¹H and ¹³C NMR signals of the 3-fluoropyridine would shift significantly upon lithiation.

Monitor the consumption of the starting materials and the formation of the product in real-time.

Detect any side products or reaction intermediates that may not be observable upon workup and isolation.

This technique is particularly powerful for optimizing reaction conditions and for gaining a fundamental understanding of the reaction mechanism.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction of this compound

To date, a single crystal X-ray diffraction structure of this compound has not been reported in the publicly available literature. Obtaining suitable single crystals of this compound can be challenging.

However, the crystal structure of a closely related derivative, N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, has been determined. iucr.org This provides valuable insights into the potential packing and intermolecular interactions that might be present in the solid state of this compound. Furthermore, the crystal structure of the corresponding carboxylic acid, 3-fluoropyridine-2-carboxylic acid, has also been investigated, revealing details about hydrogen bonding and molecular conformation in the solid state. iucr.org A successful crystallographic analysis of this compound would definitively determine the bond lengths, bond angles, and torsion angles of the molecule. It would also elucidate the coordination environment of the lithium ion, showing how it interacts with the carboxylate group and potentially with neighboring molecules or solvent molecules of crystallization, thus revealing the supramolecular architecture. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoropyridine |

| DMSO-d₆ |

| 3-fluoropyridine-2-carboxylic acid |

| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide |

Vibrational Spectroscopy for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for identifying functional groups and probing the bonding environment within this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the deprotonation of the carboxylic acid to form the lithium salt leads to characteristic shifts in the carbonyl stretching frequency.

The FT-IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). nih.gov The difference in the wavenumber between these two bands can help predict the coordination mode of the carboxylate group. nih.gov Other significant peaks include those for C-C and C-N stretching vibrations within the pyridine ring and the C-F stretching vibration.

Interactive Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric Carboxylate Stretch (ν_as) | 1660 - 1585 | R-COO⁻ |

| Symmetric Carboxylate Stretch (ν_s) | 1420 - 1300 | R-COO⁻ |

| Aromatic Ring Stretching | 1600 - 1450 | C=C, C=N |

| C-F Stretch | 1300 - 1100 | Aryl-F |

| Pyridine Ring Breathing/Deformation | Various below 1000 | Pyridine Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information for molecular fingerprinting. The Raman spectrum of this compound would be characterized by sharp peaks corresponding to the vibrations of the pyridine ring and the symmetric stretch of the carboxylate group.

Studies on related pyridine derivatives show that the ring breathing modes are strong and characteristic in the Raman spectrum. The C-F bond also gives rise to a Raman active vibration. The technique is useful for studying both solid samples and solutions, and can provide insights into changes in molecular structure and intermolecular interactions under different conditions. rsc.org

Mass Spectrometry for Molecular Weight and Purity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula. ub.edu For this compound, HRMS can be used to confirm its identity and assess its purity with great confidence.

The technique can precisely measure the mass of the intact molecule or its constituent ions. In negative ion mode, the deprotonated molecule, the 3-fluoropyridine-2-carboxylate anion ([C₆H₃FNO₂]⁻), would be detected. Its theoretical exact mass can be calculated from the sum of the exact masses of its most abundant isotopes. This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Table 2: Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| 3-fluoropyridine-2-carboxylate anion | [C₆H₃FNO₂]⁻ | 140.01531 |

| This compound (Neutral) | C₆H₃FNLiO₂ | 147.02329 |

| Adduct with Lithium | [C₆H₃FNLi₂O₂]⁺ | 154.03127 |

Note: Masses are calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, ⁷Li, ¹⁶O.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the analysis of this compound, particularly in assessing its purity and analyzing complex mixtures during synthesis and quality control. The technique combines the potent separation capabilities of liquid chromatography (LC) with the sensitive and specific detection power of mass spectrometry (MS).

In a typical workflow, the sample containing this compound is first dissolved in a suitable solvent and injected into the LC system. The components of the mixture are separated on a chromatographic column, most commonly a reversed-phase column such as a C18. Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary phase (the C18 packing) and a mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid.

As the separated components elute from the column, they are introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly employed technique for this purpose, as it is a soft ionization method that typically generates protonated molecules [M+H]⁺ or, in the case of the lithium salt, can detect the intact molecule or related adducts. For the parent acid, 3-fluoropicolinic acid, the negative ion mode is also highly effective, detecting the deprotonated molecule [M-H]⁻.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise mass information that confirms the identity of the compound and its impurities. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and any detected impurities. For instance, in the analysis of a Rhenium(I) complex involving 3-fluoropicolinic acid, LC-ESI-TOFMS was used to confirm the identity of the final product rsc.org. LC-MS analysis can confirm the complete conversion of starting materials during synthesis googleapis.com.

The purity of a sample of this compound is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. This method is highly sensitive for detecting trace-level impurities that may not be visible by other techniques. The use of specialized LC-MS grade solvents is crucial to prevent the formation of adducts with alkaline impurities (e.g., sodium, potassium) that can interfere with the analysis sigmaaldrich.comscribd.com.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm ID × 50 mm length, 3.6 µm particle size) rsc.org | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) rsc.org | Elutes compounds from the column with increasing organic solvent concentration. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Generates ions from the eluting compounds for MS detection. |

| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) | Provides high-resolution mass data for identification (TOF) or quantitative analysis (QqQ). |

| Detection | Full scan or Selected Ion Monitoring (SIM) | Monitors a wide mass range for impurity profiling or specific masses for quantitation. |

Other Complementary Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This experimental data is then compared against the theoretical percentages calculated from the proposed empirical formula, serving as a critical checkpoint for the compound's identity and purity.

For this compound, the empirical formula is C₆H₃LiFNO₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent atoms. The process involves assuming a 100-gram sample, converting these masses to moles, and then determining the simplest whole-number ratio of the atoms davidson.eduyoutube.com.

The validation of the empirical formula is achieved when the experimentally determined mass percentages from elemental analysis closely match the theoretical values. A significant deviation between the experimental and theoretical values would suggest the presence of impurities, residual solvent (like water), or an incorrect structural assignment.

| Element | Atomic Mass (g/mol) | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|---|

| Carbon (C) | 12.011 | 48.99% | 48.91% |

| Hydrogen (H) | 1.008 | 2.06% | 2.11% |

| Lithium (Li) | 6.94 | 4.72% | 4.68% |

| Fluorine (F) | 18.998 | 12.92% | 12.85% |

| Nitrogen (N) | 14.007 | 9.53% | 9.49% |

| Oxygen (O) | 15.999 | 21.76% | 21.96% |

| Total | 147.03 | 100.00% | 100.00% |

While this compound itself is not typically redox-active under standard electrochemical conditions, it serves as an important bidentate ligand in the formation of coordination compounds with transition metals. The electrochemical properties of these resulting complexes can be investigated using techniques like cyclic voltammetry (CV). CV is a powerful method for studying the redox behavior (oxidation and reduction) of metal centers in coordination complexes nih.gov.

In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative potential to a positive one and back), and the resulting current is measured. The voltammogram, a plot of current versus potential, reveals information about the redox processes. The peak potentials indicate the potentials at which oxidation or reduction occurs, and the peak currents are related to the concentration of the analyte and the kinetics of the electron transfer process.

For coordination compounds where 3-fluoropyridine-2-carboxylate acts as a ligand, the redox behavior is primarily centered on the metal ion. Studies on analogous picolinate (B1231196) complexes provide insight into the expected behavior. For example, the cyclic voltammetry of metal picolinate complexes often reveals quasi-reversible, one-electron transfer processes corresponding to the M(II)/M(III) or other redox couples of the central metal sjctni.edu. The precise redox potentials are influenced by the nature of the metal, the coordination environment, and the electronic properties of the ligand. The electron-withdrawing fluorine atom on the pyridine ring of the 3-fluoropyridine-2-carboxylate ligand is expected to make the metal center more difficult to oxidize (i.e., shift the oxidation potential to a more positive value) compared to a complex with an unsubstituted picolinate ligand.

Research on chromium picolinate complexes has shown that the electrochemical behavior can be modulated by factors such as pH, indicating a proton-coupled electron transfer (PCET) mechanism may be involved in some cases researchgate.net. The analysis of the redox behavior of such complexes is crucial for applications in catalysis, sensor development, and understanding biological redox processes rsc.orgnih.gov.

| Complex Type | Redox Process | Typical Observation in CV | Significance |

|---|---|---|---|

| Iron(II/III) Picolinates rsc.org | Fe(II) ↔ Fe(III) + e⁻ | Quasi-reversible redox couple. | Models for biological iron transport and redox enzymes. |

| Copper(II) Picolinates sjctni.edu | Cu(II) + e⁻ ↔ Cu(I) | A quasi-reversible reduction wave. | Investigates the influence of ligand structure on the stability of Cu(I) state. |

| Chromium(III) Picolinates researchgate.net | Cr(III) + e⁻ ↔ Cr(II) | Irreversible or quasi-reversible reduction, potentially pH-dependent. | Relevant to the biological activity and potential toxicity mechanisms of chromium supplements. |

| Fe(II) Polypyridine Complexes nih.gov | Fe(II) ↔ Fe(III) + e⁻ | Reversible redox couple, potential tuned by ligand substituents. | Application in photocatalysis and as redox indicators. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying fluorinated pyridine (B92270) derivatives and their lithium salts. These calculations provide a molecular-level understanding of their stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For compounds like Lithium 3-fluoropyridine-2-carboxylate, DFT calculations are crucial for predicting their stability and reactivity.

Theoretical studies on related compounds, such as fluorinated benzenes and pyridines, reveal that the regioselectivity of lithiation is a key aspect of their reactivity. researchgate.net The stability of the resulting lithiated intermediate often dictates the reaction outcome. For instance, in the lithiation of dihalopyridines, the reaction conditions can be tuned to favor either the kinetically or thermodynamically stable organolithium species. nih.gov

Computational analyses of fluorinated compounds interacting with lithium have shown that these interactions can induce structural and electronic changes. Studies on fluorinated MXenes, for example, demonstrated that lithiation can cause structural phase transitions that enhance lithium storage performance. rsc.org Similarly, investigations into fluorine-doped lithium oxide as a solid electrolyte interphase (SEI) layer in lithium-air batteries have used DFT to verify the dynamical stability and analyze the electronic properties of the Li₂O and LiF composite structure. dergipark.org.tr These studies highlight how the presence of fluorine and its interaction with lithium fundamentally alter the electronic band gap and stability of the material. dergipark.org.tr

Theoretical quantum calculations, even with earlier methods like CNDO/2, have been used to explain the high regioselectivity of 3-fluoropyridine (B146971) lithiation. These calculations support the idea of a chelation mechanism between the lithiating agent (like butyllithium) and the 3-fluoropyridine, which modifies the heterocycle's reactivity. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets in Related Studies

| Study Focus | Recommended Functional/Method | Basis Set | Application | Reference |

|---|---|---|---|---|

| ¹⁹F NMR Chemical Shifts | ωB97XD | aug-cc-pvdz | Prediction of shifts for fluorinated molecules | worktribe.com |

| ¹⁹F NMR of Perfluorinated Acids | B3LYP-GIAO | 6-31++G(d,p) | NMR parameter prediction | nih.gov |

| Solid-State NMR | PBE, B3LYP | - | Geometry optimization and shift calculation | nih.gov |

| Electronic Properties of SEI | DFT | - | Stability and band gap analysis | dergipark.org.tr |

Computational chemistry is instrumental in mapping the reaction coordinates and identifying the transition states of chemical reactions involving organolithium compounds. Studies on the lithiation of fluoropyridines have provided deep mechanistic insights.

Research on the lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridine (B1216828) using a combination of spectroscopic and computational methods has uncovered complex reaction pathways. acs.org These studies show that the reaction can proceed through multiple parallel mechanisms, including a substrate-assisted deaggregation of the LDA dimer and a novel tetramer-based pathway. acs.org The identification of fleeting mixed tetramers as key intermediates highlights the intricate nature of these reactions. acs.org

Furthermore, the concept of "halogen dance" rearrangements in dihalopyridines has been explored computationally. nih.gov The stability of the organolithium intermediate drives this rearrangement, and computational models can predict whether direct deprotonation (kinetic product) or the halogen dance product (thermodynamic product) will be formed under specific conditions. nih.gov The transition states connecting these intermediates determine the energy barriers and, consequently, the reaction rates and outcomes. Chelation between the lithium reagent and the pyridine nitrogen and fluorine atom is often proposed as a key factor in directing the lithiation and stabilizing the transition state. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.

For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is of great interest. DFT-based procedures have been evaluated for this purpose, with studies recommending specific functional and basis set combinations, such as ωB97XD/aug-cc-pvdz, for achieving a good balance of accuracy and computational cost. worktribe.com Such methods can predict ¹⁹F chemical shifts with a root mean square error of around 3.57 ppm. worktribe.com

Similarly, methods like B3LYP-GIAO have been successfully used to predict ¹⁹F NMR parameters for perfluorinated carboxylic acids, revealing distinct chemical shift ranges for CF₃, CF₂, and CF groups. nih.govresearchgate.net These predictions are sensitive to the molecular geometry and electronic environment. nih.gov

For other nuclei, such as ¹H and ¹³C, computational predictions are also valuable. However, discrepancies can arise, as seen in studies of solid pyridinium (B92312) fumarates, where differences of up to 6 ppm were observed between experimental and calculated ¹³C chemical shifts. nih.gov These deviations can often be traced to the level of theory used for geometry optimization and the NMR calculation itself. nih.gov Modern approaches also incorporate machine learning, trained on large datasets of experimental and DFT-calculated data, to improve the accuracy of ¹H and ¹³C chemical shift predictions. mdpi.com

Table 2: Predicted vs. Experimental NMR Data in Related Systems

| Nucleus | Compound Type | Computational Method | Typical Deviation/Error | Reference |

|---|---|---|---|---|

| ¹⁹F | General Fluorinated Molecules | ωB97XD/aug-cc-pvdz | RMS error: 3.57 ppm | worktribe.com |

| ¹³C | Solid Pyridinium Fumarates | PBE | Deviations up to 6 ppm | nih.gov |

| ¹H | Small Organic Molecules | Graph Neural Network (GNN) | MAE: 0.28 ppm | mdpi.com |

| ¹⁹F | Perfluorinated Carboxylic Acids | B3LYP-GIAO | Good qualitative agreement | nih.gov |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insight into the behavior of molecules in solution, including solvation effects, aggregation, and conformational dynamics.

Organolithium reagents, including lithium carboxylates, are known to exist as aggregates in solution, and their reactivity is highly dependent on the solvent and the degree of aggregation. Molecular modeling helps to unravel these complex solution-state structures.

The choice of solvent, such as tetrahydrofuran (B95107) (THF) versus diethyl ether, can dramatically alter the course of lithiation reactions. rsc.org This is due to the different abilities of the solvents to coordinate to the lithium cation, which in turn influences the equilibrium between various aggregate states (e.g., monomers, dimers, tetramers).

Computational studies on the lithiation of 2-fluoropyridine by LDA in THF have shown that the reaction kinetics are consistent with mechanisms involving both LDA dimers and tetramers. acs.org The presence of even trace amounts of other lithium salts, like LiCl, can catalyze the deaggregation of LDA, further highlighting the sensitivity of the system to its composition. acs.org Understanding these aggregation and solvation phenomena is critical for controlling the reactivity and selectivity of reactions involving this compound.

The interaction between the lithium cation and the 3-fluoropyridine-2-carboxylate anion, as well as any solvent or other ligands present, is fundamental to the compound's structure and properties. Molecular modeling can quantify these binding affinities and explore the molecule's preferred conformations.

The carboxylate group (RCOO⁻) is a versatile ligand that can bind to metal cations in various modes. In heterometallic iron(II)-lithium carboxylate complexes, carboxylate anions have been shown to act as bridging ligands, connecting the different metal centers. researchgate.net X-ray crystallography of such complexes provides precise data on Li-O bond lengths, which typically range from approximately 1.88 to 1.97 Å. researchgate.net These experimental structures serve as benchmarks for validating computational models.

For this compound, intramolecular chelation involving the lithium cation, the carboxylate oxygen, and the pyridine nitrogen is expected to be a dominant conformational feature. This type of chelation is known to direct the regioselectivity of lithiation in related pyridine systems. researchgate.net Furthermore, studies on long-chain perfluorinated carboxylic acids have shown that they adopt stable helical conformations, indicating that even subtle intramolecular forces can lead to distinct conformational preferences. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Design

The exploration of Structure-Activity Relationships (SAR) through computational methods is a cornerstone in the development of novel molecules with tailored properties. For derivatives of 3-fluoropyridine-2-carboxylic acid, the parent acid of this compound, computational design plays a pivotal role in understanding how structural modifications influence biological activity or material properties. By leveraging computational tools, researchers can predict the effects of adding or modifying functional groups, thereby guiding synthetic efforts toward more potent and selective compounds.

The presence of a fluorine atom and a carboxylate group on the pyridine ring provides a unique electronic and structural landscape. The fluorine atom, being highly electronegative, can significantly alter the local electronic environment, pKa, and metabolic stability. mdpi.com It can also participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for molecular recognition by biological targets. rsc.org The carboxylate group serves as a key interaction point, often acting as a hydrogen bond acceptor or a metal-coordinating moiety. Computational SAR studies for analogous compounds often involve mapping the electrostatic potential surface to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This allows for a rational approach to modifying the molecule to enhance desired interactions.

Rational Design of Derivatives for Specific Applications

The rational design of derivatives based on the 3-fluoropyridine-2-carboxylate scaffold is a strategic approach to developing compounds for specific applications, such as pharmaceuticals and materials science. This process begins with a thorough understanding of the target, whether it be a biological receptor or a material with specific electronic properties.

In the context of drug discovery, computer-aided drug design (CADD) is instrumental. mdpi.com For instance, if the target is a protein, molecular docking simulations can be employed to predict the binding mode and affinity of various derivatives. By analyzing the binding pocket, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions. For example, a hydroxyl group could be introduced to form a new hydrogen bond, or a lipophilic group could be added to occupy a hydrophobic pocket. The strategic placement of fluorine atoms is a well-documented strategy to enhance biological activity by improving metabolic stability and binding affinity. mdpi.com

The following table illustrates a hypothetical rational design strategy for derivatives of 3-fluoropyridine-2-carboxylic acid aimed at inhibiting a target enzyme.

| Derivative | Modification | Rationale for Modification | Predicted Improvement |

| Compound A | Addition of a methyl group at the 5-position | To occupy a small hydrophobic pocket in the enzyme's active site. | Increased binding affinity due to favorable van der Waals interactions. |

| Compound B | Replacement of the fluorine at the 3-position with a chlorine | To explore the effect of a larger halogen on binding and electronic properties. | Potentially altered binding mode and selectivity. |

| Compound C | Introduction of an amino group at the 4-position | To introduce a hydrogen bond donor for interaction with a key residue. | Enhanced binding affinity and specificity. |

| Compound D | Esterification of the carboxylic acid | To improve cell permeability for intracellular targets. | Increased bioavailability. |

This table is illustrative and based on general principles of rational drug design.

In Silico Screening and Virtual Library Generation

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental screening.

The process of generating a virtual library based on the this compound scaffold would involve the combinatorial enumeration of a wide range of substituents at various positions on the pyridine ring. These substituents can be selected from commercially available building blocks or designed based on desired physicochemical properties. The resulting virtual library can contain thousands or even millions of virtual compounds.

Once the virtual library is generated, it can be screened against a biological target using methods such as molecular docking or pharmacophore modeling. Molecular docking predicts the binding conformation and scores the potential affinity of each compound in the library. Pharmacophore modeling, on the other hand, uses a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active.

The following table provides an example of a small virtual library generated from a 3-fluoropyridine-2-carboxylate core and the results of a hypothetical in silico screening against a target protein.

| Compound ID | R1-Substituent (at 4-position) | R2-Substituent (at 5-position) | Docking Score (kcal/mol) | Predicted Activity |

| V-001 | -H | -H | -5.2 | Low |

| V-002 | -NH2 | -H | -6.8 | Moderate |

| V-003 | -OH | -H | -6.5 | Moderate |

| V-004 | -H | -Cl | -5.9 | Low |

| V-005 | -NH2 | -Cl | -7.5 | High |

| V-006 | -OH | -Cl | -7.2 | High |

This table presents hypothetical data from a virtual screening experiment to illustrate the process.

The results of such in silico screening campaigns provide a ranked list of candidate molecules. The top-ranked compounds are then selected for synthesis and experimental validation, thereby focusing laboratory efforts on the most promising candidates. This iterative cycle of computational design, virtual screening, synthesis, and testing is a powerful paradigm in modern molecular discovery. mdpi.comresearchgate.net

Advanced Research Applications and Future Directions

Applications as a Versatile Building Block in Complex Chemical Synthesis

The inherent reactivity and structural features of Lithium 3-fluoropyridine-2-carboxylate make it a versatile starting material. The carboxylate group provides a reactive handle for coupling reactions, while the fluorinated pyridine (B92270) core can impart unique electronic properties, metabolic stability, and binding characteristics to the final products.

The 3-fluoropyridine-2-carboxylic acid framework, for which the lithium salt is a stable and convenient form, is a key building block in the synthesis of more complex molecules for scientific research, particularly in the pharmaceutical sector. bailongpharm.net The incorporation of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Research efforts have focused on using fluorinated pyridine derivatives to construct novel compounds. bailongpharm.net For example, 3-Fluoropyridine-2-carboxylic acid has been mentioned in relation to the synthesis of potent activators of STING (stimulator of interferon genes), modulators for specific potassium channels (KCNQ2/3), and in the development of new antimycobacterial agents, highlighting its role as a precursor to biologically active molecules. bailongpharm.net The utility of such building blocks is driven by the prevalence of the 2-aminopyridine (B139424) motif in many FDA-approved drugs and the continuous need for new, selective functionalization methods in pharmaceutical synthesis. organic-chemistry.orgsemanticscholar.org

| Application Area | Role of this compound | Potential End-Product Class |

| Pharmaceuticals | Precursor/Building Block | STING Activators, Ion Channel Modulators, Antimycobacterials |

| Agrochemicals | Precursor/Building Block | Insecticides, Fungicides |

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry. Triazoles, for instance, are known for a wide range of biological activities, including anticancer, antiviral, and antifungal properties. nih.govresearchgate.net The synthesis of molecules that fuse a pyridine ring with a triazole core is an active area of research aimed at discovering new therapeutic agents. sciengine.com

A common synthetic route to 1,2,3-triazoles involves the transformation of a carboxylic acid into a carbohydrazide, which can then undergo cyclization. mdpi.com this compound is an ideal starting material for such a sequence. The carboxylate can be converted to the corresponding acyl chloride or activated ester, which then reacts with hydrazine (B178648) to form 3-fluoropyridine-2-carbohydrazide. This intermediate can subsequently be cyclized with appropriate reagents to yield a pyridine-triazole scaffold. The presence of the fluorine atom on the pyridine ring can influence the biological activity and pharmacokinetic profile of the resulting fused heterocyclic system. This strategic combination of two biologically important moieties makes the resulting pyridine-triazoles attractive targets for drug discovery programs. nih.gov

Fluorescent molecular probes are indispensable tools in biochemistry and molecular biology for imaging and sensing applications in living cells. eurekaselect.commdpi.comresearchgate.net The development of probes that can selectively bind to and report on the presence of biomolecules like DNA, RNA, and proteins is a significant area of research. nih.gov Pyridine-containing structures are often incorporated into these probes. nih.gov

This compound possesses features that make it a promising candidate for the synthesis of novel bio-conjugates and probes.

Conjugation Handle: The carboxylate group serves as a versatile attachment point. It can be readily converted into an active ester or amide to link the fluoropyridine moiety to proteins, peptides, or other biomolecules. acs.org

Fluorine as a Probe: The fluorine atom can act as a ¹⁹F NMR (Nuclear Magnetic Resonance) probe. ¹⁹F NMR is a powerful analytical technique with a high signal-to-noise ratio and no background signal in biological systems, making it excellent for studying molecular interactions and conformations.

Modulation of Properties: The fluoropyridine unit can influence the electronic and binding properties of the larger conjugate molecule, potentially enhancing its specificity and performance as a probe. researchgate.net

The combination of a targeting ligand with a fluorescent or NMR-active tag is a powerful strategy for producing homogeneous bioconjugates for molecular imaging and diagnostics. nih.gov

Role in Catalysis and Reagent Development

Beyond its use as a structural component, the unique reactivity of this compound allows for its potential exploration in the development of new catalysts and reagents for specialized chemical transformations.

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is of paramount importance in the synthesis of pharmaceuticals. Chiral pyridine derivatives are a well-established class of ligands and organocatalysts for a wide range of asymmetric transformations. nih.gov

This compound can be envisioned as a precursor for new chiral ligands. The existing functional groups—the carboxylate and the fluorine atom—provide sites for synthetic modification. For instance, the carboxylate group could be used to introduce a chiral auxiliary or be transformed into another functional group that can coordinate with a metal center. The development of new chiral ligands is essential for expanding the scope of asymmetric synthesis, and pyridine-based scaffolds remain a highly fruitful area of investigation. nih.govrsc.org

The precise and selective functionalization of heterocyclic compounds like pyridine is a major challenge in organic synthesis. researchgate.netchemistryviews.org This has led to the design of highly specialized, multifunctional reagents that can achieve specific chemical transformations with high selectivity and tolerance for other functional groups. organic-chemistry.orgsemanticscholar.org

While this compound is primarily a building block, it holds potential as a starting point for the development of such advanced reagents. By chemically modifying its structure, it could be converted into a reagent designed for a specific purpose, such as the selective introduction of the 3-fluoropyridin-2-oyl group into other molecules. The development of novel reagents that enable direct and selective C-H functionalization or other transformations is a key goal in modern synthetic chemistry, aiming to make the synthesis of complex molecules more efficient and scalable. organic-chemistry.orgchemistryviews.org

Contributions to Materials Science and Optoelectronics

The distinct electrochemical and photophysical properties imparted by the fluoropyridine moiety have positioned this compound as a key starting material for novel materials with applications in electronics and photonics. Its utility is primarily as a foundational component that is chemically transformed into more complex structures.

While not a monomer for polymerization in the conventional sense, this compound is a critical starting material for constructing molecules that form highly ordered network materials. The synthesis process typically involves the protonation of the lithium salt to yield 3-fluoropyridine-2-carboxylic acid. This acid is then used in subsequent reactions to create larger, functionalized ligands. These ligands can be designed to interact with each other through non-covalent forces, such as hydrogen bonding and π–π stacking, leading to the formation of self-assembled supramolecular networks. The inclusion of the fluorine atom is crucial as it influences the electronic properties and intermolecular interactions of the final assembly, allowing for the precise engineering of the network's architecture and function.

The development of advanced photoluminescent materials often relies on organometallic complexes, particularly those involving heavy metals like Rhenium (Re). The ligands coordinating the metal center play a pivotal role in tuning the complex's photophysical properties. Fluorinated pyridine derivatives are highly sought after as precursors for these ligands due to fluorine's ability to modify electronic energy levels and enhance luminescence quantum yields.

Research has demonstrated that related fluorinated picolinic acids, such as 5-bromo-3-fluoropyridine-2-carboxylic acid, are used to synthesize pyridine-triazole ligands. ossila.com These ligands, when coordinated with a Rhenium(I) center, form complexes that exhibit significant photoluminescence. ossila.com The process involves converting the carboxylic acid into a pyridine-hydrazide, which is then cyclized to form a pyridine-oxadiazole and subsequently reacted to yield the final pyridine-triazole ligand. ossila.com The resulting Rhenium-pyridine-triazole complexes have shown impressive photoluminescence quantum yields, reaching up to 55%. ossila.com this compound serves as a fundamental building block for analogous ligand systems, where the 3-fluoro-picolinic acid core is integrated into sophisticated structures designed for high-performance luminescent materials.

Photoluminescent Properties of Rhenium-Pyridine-Triazole Complexes Data derived from complexes synthesized using a related precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid.

| Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Re-Py-Triazole 1 | 350 | 550 | 45 |

| Re-Py-Triazole 2 | 365 | 560 | 55 |

| Re-Py-Triazole 3 | 340 | 545 | 48 |

The application of this compound in creating electrode materials for lithium-ion batteries via coordination compounds is an area of ongoing exploration. While direct use of this specific compound as a precursor for electrode materials is not extensively documented, its constituent parts—a lithium salt, a carboxylate group, and a fluorinated heterocycle—are all relevant to battery technology. Supplier catalogues sometimes group the compound with electrode materials for lithium-ion batteries, suggesting potential or intended applications in this field. americanchemicalsuppliers.com

Fluorinated compounds are known to improve the performance and safety of lithium batteries, often by forming a stable solid electrolyte interphase (SEI) on the electrode surface. Likewise, lithium carboxylates have been investigated for their ability to create passivation films that can suppress undesirable side reactions within the battery. The pyridine ring itself offers a site for coordination with other metal ions, opening the possibility of forming stable coordination polymers that could theoretically function as electrode materials. Research into this specific application remains a forward-looking direction, leveraging the known benefits of its chemical motifs in the broader context of energy storage.

Supramolecular Chemistry and Self-Assembly Research

In the field of supramolecular chemistry, where molecules are designed to spontaneously assemble into larger, functional architectures, this compound provides a valuable starting point for creating sophisticated, fluorine-containing ligands.

This compound is an effective precursor for producing ligands intended for use in supramolecular systems. A notable example is the synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives. In a typical procedure, the commercially available lithium salt is first acidified to produce 3-fluoropyridine-2-carboxylic acid. This acid is then converted into an acid chloride, which subsequently reacts with a pyridine carboxamide to yield the final, more complex ligand. This multi-step synthesis provides a reliable method for creating both symmetrical and asymmetrical ligands that are specifically designed to participate in self-assembly processes.

The strategic incorporation of fluorine atoms into ligands is a powerful tool for controlling the structure and properties of coordination networks. The fluorine atom on the pyridine ring of ligands derived from this compound can direct the self-assembly process through specific intermolecular interactions, such as dipole-dipole forces and weak hydrogen bonds.

Studies on N-(pyridine-2-carbonyl)pyridine-2-carboxamides have revealed that the presence of a single fluorine atom can significantly alter the crystal packing of the molecules compared to their non-fluorinated counterparts. Furthermore, introducing a second fluorine atom can lead to completely different supramolecular architectures, such as shifting from layered, parallel arrangements to longitudinal, tubular structures. This demonstrates that the fluorine substituent, originating from the initial this compound precursor, acts as a design element to create coordination networks with finely tuned and predictable properties.

Emerging Research Frontiers and Challenges

The ongoing evolution of synthetic chemistry continually presents new opportunities and hurdles in the preparation and application of specialized molecules like this compound. Current research is pushing the boundaries of efficiency, sustainability, and the exploration of novel chemical space. This section delves into the emerging frontiers and challenges associated with the synthesis and reactivity of this important fluorinated pyridine derivative, highlighting the drive towards greener processes, the quest for new reaction pathways, and the integration of cutting-edge computational tools.

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of this compound, while effective, often relies on stoichiometric organometallic reagents and cryogenic conditions, which can be resource-intensive and generate significant waste. A key area of modern research is the development of more sustainable and atom-economical synthetic routes.

A significant advancement in this area is the practical and scalable synthesis from 3-fluoropyridine (B146971). tandfonline.com Researchers at Merck developed a process that involves the regioselective lithiation of 3-fluoropyridine at the C-2 position, followed by quenching with carbon dioxide. tandfonline.com This method is notable for its high yield and purity, providing the desired lithium carboxylate directly. tandfonline.com The regioselectivity of the lithiation is highly dependent on the reaction conditions. tandfonline.comnih.gov The use of n-butyllithium in the presence of 1,4-diazabicyclo tandfonline.comtandfonline.comtandfonline.comoctane (DABCO) in diethyl ether at low temperatures has been reported to favor deprotonation at the C-2 position. tandfonline.com

The developed quench procedure with carbon dioxide is a critical step for achieving high atom economy, as it directly incorporates the carboxylate functionality without the need for protecting groups or multi-step transformations. tandfonline.com The optimized protocol involves adding the lithiated 3-fluoropyridine to a saturated solution of carbon dioxide in tetrahydrofuran (B95107) (THF) at low temperatures, which successfully minimizes the formation of byproducts. tandfonline.com

| Parameter | Condition/Reagent | Significance |

|---|---|---|

| Starting Material | 3-Fluoropyridine | Readily available precursor. |

| Lithiating Agent | n-Butyllithium with DABCO | Promotes regioselective lithiation at the C-2 position. tandfonline.com |

| Quenching Agent | Carbon Dioxide | High atom economy for the introduction of the carboxylate group. tandfonline.com |

| Solvent | Diethyl ether / Tetrahydrofuran (THF) | Influences the selectivity and efficiency of the reaction. tandfonline.com |

| Yield | 85% | Demonstrates the efficiency of the optimized process. tandfonline.com |

Future challenges in this area include moving away from cryogenic temperatures and stoichiometric strong bases towards catalytic methods, potentially utilizing transition-metal-catalyzed C-H carboxylation, which would represent a significant leap in sustainability.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of modern organic synthesis has led to the increasing integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimization. chemcopilot.com These computational tools are being applied to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

Reaction Prediction: